4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N4O/c18-12-1-3-13(4-2-12)24-16(27)26-7-5-25(6-8-26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTFLUFWFMZNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the pyridine moiety: This step might involve the coupling of a chloropyridine derivative with the piperazine intermediate using a palladium-catalyzed cross-coupling reaction.
Carboxamide formation: The final step could involve the reaction of the intermediate with a chloroformate or an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like sodium hydride, alkyl halides, or Grignard reagents could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity and leading to a physiological response. The molecular targets could include receptors, ion channels, or enzymes involved in key metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogues
Structural Modifications and Impact on Activity
- Carboxamide vs. Carbothioamide: The substitution of the carbonyl oxygen (C=O) in the target compound with a thiocarbonyl sulfur (C=S) in ML267 () significantly alters electronic properties.
- Aryl Substituent Variations: The 4-chlorophenyl group in the target compound vs. the 4-methoxypyridin-2-yl group in ML267 impacts solubility and target affinity. Compound 35 () substitutes the pyridine ring with a phenyl group, reducing steric hindrance but possibly diminishing target specificity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group in all analogues enhances membrane permeability. ML267's LogP is likely higher than the target carboxamide due to the thiocarbonyl group .
- Metabolic Stability : Piperazine rings generally confer metabolic resistance. However, the 4-methoxypyridin-2-yl group in ML267 may increase susceptibility to oxidative metabolism compared to the 4-chlorophenyl group in the target compound .
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine ring substituted with a chlorophenyl group and a pyridine moiety that includes trifluoromethyl and chloro substituents. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly concerning its antimicrobial properties and cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antibacterial activity. For example, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In particular, modifications to the piperazine core have been found to enhance or diminish activity, emphasizing the importance of structural optimization in drug design .
Cytotoxicity and Anticancer Potential
Research has demonstrated that this compound can induce apoptosis in cancer cells. For instance, studies involving HepG2 liver cancer cells have shown that certain derivatives exhibit low cytotoxicity at concentrations above 40 µM, suggesting a favorable safety profile . The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antitubercular Activity : A study reported a series of piperazine derivatives that inhibited Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 5.2 to 21 µM, showcasing the potential for developing new antitubercular agents .
- Cytotoxicity in Cancer Models : In vitro testing on various cancer cell lines revealed that some analogs of this compound exhibited IC50 values as low as 0.65 µM against MCF-7 breast cancer cells, indicating strong anticancer activity .
- Mechanistic Insights : Molecular docking studies have indicated that these compounds interact with specific protein targets involved in cellular signaling pathways, which could explain their observed biological activities .
Research Findings Summary
Q & A
Q. What are the key synthetic strategies for preparing 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling of substituted pyridine and piperazine intermediates : The trifluoromethylpyridine moiety is synthesized via nucleophilic substitution or cross-coupling reactions. Piperazine is functionalized with a chlorophenyl group via carboxamide bond formation using coupling agents like HBTU or DCC in solvents such as THF or dichloromethane .
- Purification : Normal-phase chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) or recrystallization is used to isolate the final product .
- Critical parameters : Reaction temperature (often room temperature to 80°C), stoichiometric control of trifluoromethylpyridine derivatives, and inert atmosphere to prevent hydrolysis of sensitive groups .
Q. How is the structural identity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify connectivity of the pyridine, piperazine, and chlorophenyl groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H] for CHClFNO) .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the trifluoromethyl group and carboxamide linkage .
Q. What are the common solubility and stability challenges during handling?
- Solubility : Limited in polar solvents (e.g., water) but dissolves in DMSO, DMF, or dichloromethane. Stability tests under varying pH (e.g., 4–9) and temperature (25–60°C) are critical for assay design .
- Degradation pathways : Hydrolysis of the carboxamide bond under acidic/basic conditions or photodegradation of the trifluoromethyl group requires storage in amber vials at –20°C .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO), incubation times, or solvent carriers (DMSO concentration ≤0.1% recommended) .
- Compound purity : Impurities from incomplete coupling reactions (e.g., residual piperazine intermediates) may antagonize target receptors. HPLC purity ≥95% is essential for reliable IC values .
- Structural analogs : Subtle differences in substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) drastically alter receptor binding. Comparative SAR studies using analogs from are recommended.
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Tools like AutoDock Vina model interactions with serotonin or dopamine receptors, leveraging the piperazine core’s flexibility and the trifluoromethyl group’s electron-withdrawing effects .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends, such as nucleophilic attack at the pyridine ring .
- MD Simulations : Assess binding stability in lipid bilayers, critical for CNS-targeting compounds due to blood-brain barrier penetration .
Q. How can synthetic yields be optimized for scale-up?
- Solvent selection : Replacing THF with acetonitrile improves coupling efficiency by reducing steric hindrance from the trifluoromethyl group .
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)) enhance pyridine-piperazine cross-coupling yields by 20–30% compared to Cu-mediated methods .
- Continuous flow reactors : Minimize side reactions (e.g., piperazine dimerization) and enable gram-scale production with ≥80% yield .
Q. What strategies validate the compound’s selectivity for specific biological targets?
- Off-target screening : Use panels like Eurofins’ CEREP for 100+ receptors/enzymes. Focus on GPCRs (e.g., 5-HT, D) due to piperazine’s affinity .
- Knockout models : CRISPR-edited cell lines lacking the target receptor confirm on-mechanism activity .
- Metabolite profiling : LC-MS identifies degradation products that may interact with unintended targets .
Methodological Notes
- Key references : Synthesis protocols from , structural analysis from , and computational methods from underpin these FAQs.
- Advanced tools : HPLC (Agilent 1260), Schrödinger Suite, and PubChem data (CID: [insert]) are recommended for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
